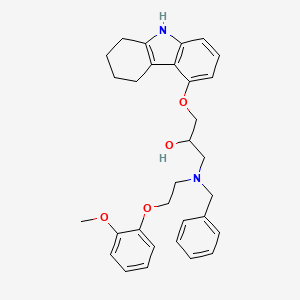

![molecular formula C18H11Cl2NO B589993 (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride CAS No. 1021946-05-3](/img/structure/B589993.png)

(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

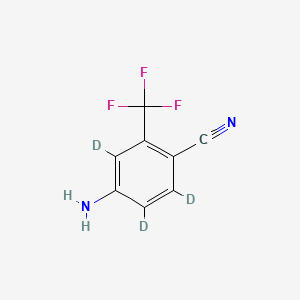

(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride, more commonly referred to as CQE, is a chemical compound that has a wide range of applications in the scientific research field. CQE is a member of the quinoline family, which is a heterocyclic aromatic compound composed of a six-membered ring fused with a nitrogen-containing pyridine ring. CQE is a colorless solid with a melting point of 54-55 °C and a boiling point of 285 °C. Its unique properties make it an ideal compound for use in a variety of scientific experiments and research applications.

Aplicaciones Científicas De Investigación

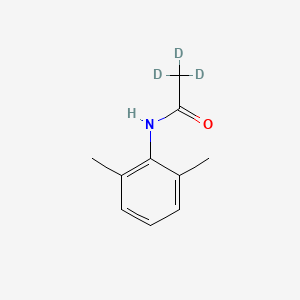

Microwave-assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient method for chemical reactions, as demonstrated by L. Shu (2010) in the preparation of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde. This process involves the condensation of 7-chloroquinaldine with isophthalic aldehyde using acetic anhydride, with a notable yield of about 87%. The use of microwave irradiation significantly reduces reaction time and enhances yield, making it a valuable technique in organic synthesis (Shu, 2010).

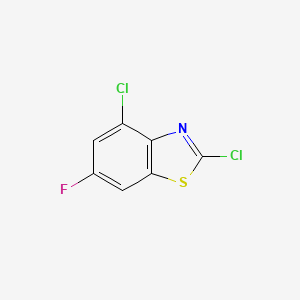

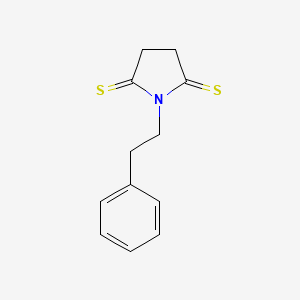

Carbon–Chlorine Bond Formation via Electrocatalysis

The study by A. C. Durrell et al. (2013) explores the electrocatalytic chlorination of benzo[h]quinoline derivatives, revealing a novel approach to forming carbon-chlorine bonds. This process utilizes dipalladium electrocatalysis, highlighting the potential for selective chlorination in synthetic chemistry. The electrochemical oxidation in the presence of chloride ions results in highly efficient and selective chlorination, offering a promising route for the synthesis of chlorinated organic compounds (Durrell et al., 2013).

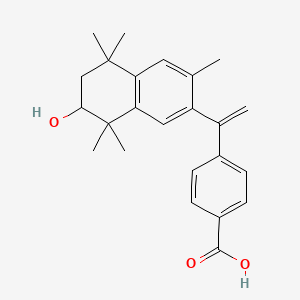

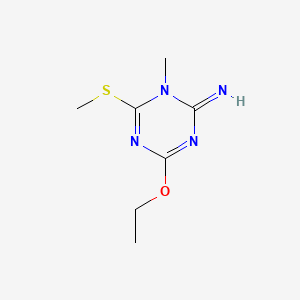

Serotonin Antagonist Development

N. Sati, S. Kumar, and M. Rawat (2009) have conducted research on the synthesis and pharmacological evaluation of quinazolin-4-one derivatives as potential serotonin 5-HT2 antagonists. This work involves the transformation of anthranilic acid and various anilines into quinazolin-4-ones, demonstrating the versatility of benzoyl chloride derivatives in the development of therapeutic agents. The pharmacological evaluation indicates significant 5-HT2 antagonist activity, particularly for the 3-(2-chlorophenyl)-2-phenyl-3H-quinazolin-4-one derivative, underscoring the potential of these compounds in medical research (Sati, Kumar, & Rawat, 2009).

Montelukast Intermediate Synthesis

A practical synthetic route for the key intermediate of Montelukast, a leukotriene antagonist, has been developed by Liang‐Nian He et al. (2012). This approach involves a polarity conversation reaction and a nucleophilic substitution, showcasing an efficient method for constructing complex organic molecules. The methodology provides a high overall yield and is suitable for industrial production, emphasizing the importance of innovative synthetic strategies in pharmaceutical manufacturing (He et al., 2012).

Propiedades

IUPAC Name |

3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2NO/c19-15-7-5-13-6-9-16(21-17(13)11-15)8-4-12-2-1-3-14(10-12)18(20)22/h1-11H/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJGWOQFSDGYHA-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)Cl)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methyl-2-butanyl)sulfanyl]pyridine 1-oxide](/img/structure/B589910.png)

![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)

![7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, hydrochloride (1:1), (3S)-](/img/structure/B589928.png)